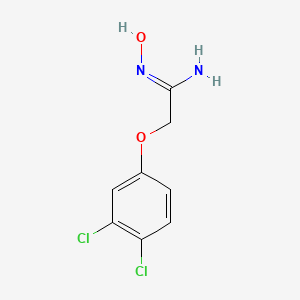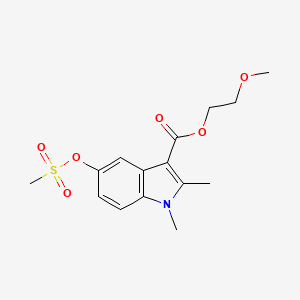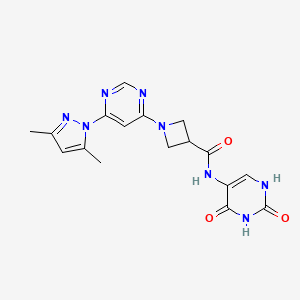![molecular formula C16H19N5O B2906073 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide CAS No. 1798675-93-0](/img/structure/B2906073.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide is a complex organic compound featuring an imidazo[1,2-b]pyrazole core and a dimethylamino benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide typically involves multiple steps, starting with the formation of the imidazo[1,2-b]pyrazole scaffold. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent functionalization introduces the ethyl and dimethylamino groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can reduce specific functional groups, altering the compound's properties.
Substitution: Substitution reactions can replace existing functional groups with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
科学的研究の応用
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition, receptor binding, or as a probe in biochemical assays.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific diseases or conditions.
Industry: In industry, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism by which N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Imidazo[1,2-b]pyrazole derivatives
Benzamide derivatives
Dimethylamino-containing compounds
Uniqueness: N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide stands out due to its specific combination of structural elements, which may confer unique chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a subject of ongoing research and development across various scientific disciplines. Further studies are needed to fully explore its capabilities and benefits.
特性
IUPAC Name |
3-(dimethylamino)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-19(2)14-5-3-4-13(12-14)16(22)17-8-9-20-10-11-21-15(20)6-7-18-21/h3-7,10-12H,8-9H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYOTBVZWLXAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCN2C=CN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2905994.png)
![N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2905996.png)
![Methyl 4-amino-3-{[(4-chlorophenyl)sulfonyl]methyl}benzenecarboxylate](/img/structure/B2905997.png)

![1-(2-Chloro-6-fluorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2906002.png)





![5-(4-methylpiperazin-1-yl)-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2906012.png)
![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol](/img/structure/B2906013.png)
